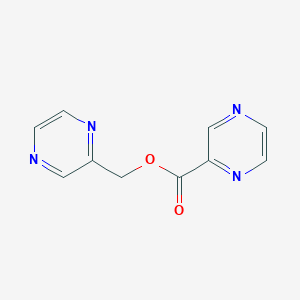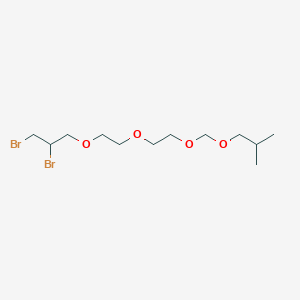
3-(1-Anilinoethylidene)-1,4-oxathian-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Anilinoethylidene)-1,4-oxathian-2-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an anilino group attached to an ethylidene moiety, which is further connected to a 1,4-oxathian-2-one ring. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Anilinoethylidene)-1,4-oxathian-2-one typically involves the condensation of an aniline derivative with an appropriate aldehyde or ketone, followed by cyclization to form the oxathian ring. One common method involves the reaction of aniline with acetaldehyde in the presence of a suitable catalyst, such as hydrochloric acid, to form the intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Anilinoethylidene)-1,4-oxathian-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The anilino group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of nitro or halogen groups on the anilino ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(1-Anilinoethylidene)-1,4-oxathian-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound has shown potential in biological studies, particularly in the field of medicinal chemistry. It has been investigated for its antitumor and antimicrobial properties, making it a candidate for drug development .
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for the development of new pharmaceuticals .
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of 3-(1-Anilinoethylidene)-1,4-oxathian-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione: This compound shares a similar anilinoethylidene moiety but differs in the ring structure, which is a pyrrolidinedione instead of an oxathianone.
2-(1-Anilinoethylidene)-1,3-cyclohexanedione: Another similar compound with an anilinoethylidene group, but with a cyclohexanedione ring.
Uniqueness
3-(1-Anilinoethylidene)-1,4-oxathian-2-one is unique due to its oxathian ring, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various scientific fields.
Eigenschaften
CAS-Nummer |
95895-50-4 |
|---|---|
Molekularformel |
C12H13NO2S |
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
3-(1-anilinoethylidene)-1,4-oxathian-2-one |
InChI |
InChI=1S/C12H13NO2S/c1-9(11-12(14)15-7-8-16-11)13-10-5-3-2-4-6-10/h2-6,13H,7-8H2,1H3 |
InChI-Schlüssel |
IODLFLCNILCLGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C(=O)OCCS1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B14348071.png)
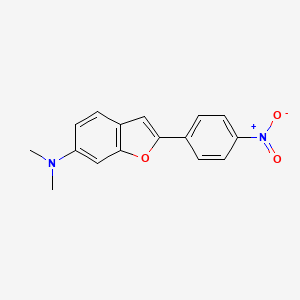
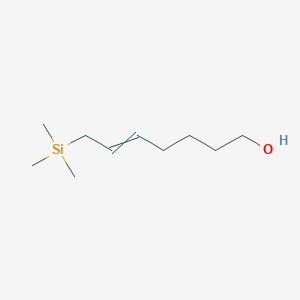
methanone](/img/structure/B14348083.png)
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
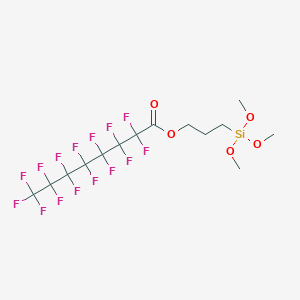

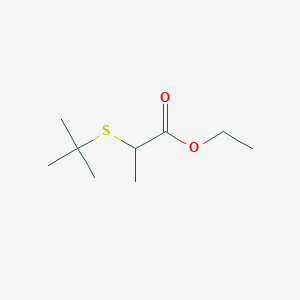
![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![Ethyl 2-[3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14348127.png)
![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)
![1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14348141.png)
